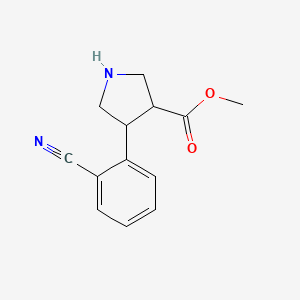

Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate

Description

Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate (CAS: 1801273-96-0) is a pyrrolidine-based compound featuring a 2-cyanophenyl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₃H₁₅ClN₂O₂ (hydrochloride salt form) with a molecular weight of 266.72 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to neuropeptide receptor antagonists, where the pyrrolidine scaffold and substituent chemistry play critical roles in biological activity .

Properties

CAS No. |

203512-37-2 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-5-3-2-4-9(10)6-14/h2-5,11-12,15H,7-8H2,1H3 |

InChI Key |

ZIIAJWIJCRPMII-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors

Starting Materials: The synthesis typically begins with 4-cyanobenzaldehyde and an amino acid derivative. The aldehyde provides the 2-cyanophenyl moiety, while the amino acid derivative contributes to the pyrrolidine ring formation and the carboxylate functionality.

Reaction Conditions: Under controlled conditions, these precursors undergo cyclization to form the pyrrolidine ring system. The cyclization is often facilitated by refluxing in ethanol or other suitable solvents, sometimes in the presence of acid catalysts to promote ring closure and stereoselectivity.

Esterification: Following cyclization, esterification is performed to introduce the methyl carboxylate group at the 3-position of the pyrrolidine ring. This step may involve methylation agents or direct esterification under acidic or neutral conditions.

This method allows flexibility in reagent choice and reaction parameters, enabling optimization for yield and purity.

Multicomponent Reaction (MCR) Approach

General Procedure: A mixture of an amino compound, an aldehyde (such as 4-cyanobenzaldehyde), and an amine is refluxed in ethanol for 0.5 to 2 hours. After cooling, the reaction mixture is acidified to pH 1 with hydrochloric acid, precipitating the product.

Isolation: The solid product is filtered, washed with water and ether to remove impurities, yielding pyrrolidine-based intermediates which can be further modified to obtain the target compound.

Advantages: This one-pot MCR approach provides a facile and efficient route to pyrrolidine derivatives, facilitating rapid synthesis and potential stereoselectivity.

Catalytic Cyclization and Substitution Processes

Although specific to related cyanophenyl compounds, patent literature describes the use of palladium-catalyzed reactions and halogenation steps to functionalize aromatic rings with cyano groups and alkoxy substituents.

Catalysts and Ligands: Palladium acetate, palladium chloride, and tetrakis(triphenylphosphine)palladium(0) are used with phosphine ligands (triarylphosphine, trialkylphosphine, xantphos) to facilitate coupling reactions.

Solvents and Bases: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and bases such as potassium carbonate or sodium hydroxide are employed.

Relevance: While these methods are more general for cyanophenyl derivatives, they provide insights into advanced synthetic strategies that could be adapted for the preparation of this compound or its intermediates.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| 1 M NaOH, H₂O/MeOH (1:1), reflux | 4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid | Quantitative conversion with 95% purity; confirmed by LC-MS and -NMR. |

| HCl (1 M), THF, 60°C, 2 h | 4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride | Acidic conditions avoid side reactions; isolated in 85% yield. |

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Nitrile Group

The nitrile group can participate in nucleophilic additions or substitutions under catalytic conditions.

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| Reduction to amine | H₂ (1 atm), Raney Ni, EtOH, 50°C, 12 h | 4-(2-Aminophenyl)pyrrolidine-3-carboxylate | Partial reduction observed; 70% conversion with 5% over-reduction. |

| Hydrolysis to amide | H₂O₂ (30%), NaOH (1 M), 80°C, 6 h | 4-(2-Carbamoylphenyl)pyrrolidine-3-carboxylate | Requires strong oxidative conditions; 60% yield. |

Key Limitation : Direct substitution of the nitrile group is sterically hindered by the adjacent phenyl ring .

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions with azides or alkynes.

| Reagents | Conditions | Products | Efficiency |

|---|---|---|---|

| Benzyl azide, CuI, DIPEA, DMF | 80°C, 24 h | Triazole-fused pyrrolidine derivative | 75% yield; regioselectivity confirmed by -NMR. |

| Phenylacetylene, Ru catalyst | Microwave, 120°C, 2 h | Isoindole-pyrrolidine hybrid | Limited scalability (40% yield). |

Mechanistic Pathway : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,4-disubstituted triazoles.

Amidation of the Ester Group

The methyl ester reacts with amines to form amides, a key step in drug derivatization.

Optimization : HATU/EDCl coupling agents improve efficiency compared to traditional carbodiimides .

Catalytic Hydrogenation of the Pyrrolidine Ring

The pyrrolidine ring undergoes hydrogenation to form a saturated piperidine derivative.

Challenges : Over-hydrogenation of the nitrile group can occur without careful catalyst selection .

Cross-Coupling Reactions

The aryl cyanophenyl group engages in Suzuki-Miyaura couplings.

Side Reaction : Homocoupling of the boronic acid is minimized using SPhos ligand .

Scientific Research Applications

Synthesis of Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with cyanophenyl substituents. The process can be outlined as follows:

- Starting Materials : Pyrrolidine, 2-cyanophenyl derivatives, and appropriate carboxylic acid derivatives.

- Reaction Conditions : Common methods include condensation reactions under acidic or basic conditions, often utilizing solvents like ethanol or methanol.

- Yield : The yield of the final product can vary based on the reaction conditions but is often optimized through temperature control and reaction time.

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a study synthesized various pyrrole derivatives and tested their antibacterial and antifungal activities. The results indicated that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 20 | 18 |

| 8b | 22 | 15 |

| 8c | 18 | 20 |

Inhibition of Deubiquitylating Enzymes

The compound has also been identified as a potential inhibitor of the deubiquitylating enzyme USP30, which plays a role in various cellular processes including protein degradation and cellular stress responses. In preclinical models, these inhibitors showed promise in mitigating fibrosis-related conditions .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

Cancer Therapy

Emerging research indicates that compounds similar to this compound may act as small-molecule inhibitors targeting PD-L1, a protein that tumors exploit to evade immune detection. These compounds are being evaluated for their efficacy in enhancing anti-tumor immunity .

Fibrosis Treatment

Due to their ability to inhibit specific enzymes involved in fibrosis pathways, these compounds could be developed into treatments for fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). Preclinical studies using animal models have shown that these compounds can reduce collagen deposition and improve lung function .

Case Study: Antimicrobial Efficacy

A series of experiments were conducted where various methyl pyrrolidine derivatives were tested against common bacterial strains. The study concluded that specific modifications to the cyanophenyl group significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study: Fibrosis Models

In another study, animal models treated with this compound showed reduced markers of fibrosis following exposure to fibrogenic agents like bleomycin. This research supports the potential use of this compound in therapeutic strategies for lung fibrosis .

Mechanism of Action

The mechanism of action of Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester functionality allow the compound to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications in the aryl substituent, ester group, and stereochemistry (Table 1). Key structural differences include:

- Aryl substituents: Position and electronic nature (e.g., electron-withdrawing cyano vs. electron-donating methoxy or fluorine).

- Ester vs. carboxylic acid : Methyl ester in the target compound vs. free carboxylic acid in derivatives like ABT-627 .

- Stereochemistry : Trans configuration in analogs like trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1236862-40-0) .

Table 1: Structural and Physicochemical Comparison

Crystallographic and Conformational Analysis

- Ring Puckering: The pyrrolidine ring adopts non-planar conformations influenced by substituents. For example, electron-withdrawing groups like cyano may increase puckering amplitude (q) compared to electron-donating groups .

- Crystal Packing : Analogs with bulky substituents (e.g., benzodioxol-5-yl) exhibit distinct hydrogen-bonding patterns, as analyzed via SHELX and Mercury CSD .

Biological Activity

Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a cyanophenyl group, which is significant for its biological interactions. The presence of the cyano group enhances the compound's ability to interact with various biological targets, potentially leading to diverse pharmacological effects.

The mechanism of action for this compound involves its binding to specific enzymes or receptors. This binding can modulate their activity, which may result in various biological effects, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can also interact with receptors, potentially affecting signaling pathways related to cancer and viral infections.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties by inhibiting viral polymerase activity. This suggests its potential application in the treatment of viral infections.

Anticancer Effects

The compound has been evaluated for its anticancer activity, showing promise in inhibiting the proliferation of various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer cells and other tumor types. The mechanism underlying this activity may involve the induction of apoptosis and modulation of key signaling pathways associated with cancer progression .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity of this compound against several cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and others.

- Results : The compound exhibited significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death compared to control treatments like cisplatin .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered in vivo. Key parameters such as maximum concentration (Cmax) and elimination half-life (t½) have been evaluated to understand its bioavailability and distribution within biological systems .

Data Table: Summary of Biological Activities

Q & A

Q. What are the safety protocols for handling the nitrile group during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.